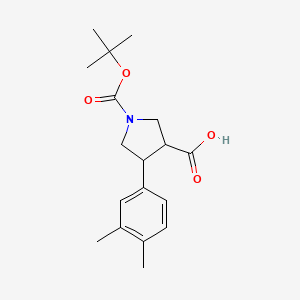

trans-1-(Tert-butoxycarbonyl)-4-(34-dimethylphenyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-1-(Tert-butoxycarbonyl)-4-(34-dimethylphenyl)pyrrolidine-3-carboxylic acid: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various fields of chemistry and biology due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(34-dimethylphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the tert-butoxycarbonyl (Boc) group: This step often involves the use of Boc anhydride in the presence of a base.

Attachment of the dimethylphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Various substitution reactions can occur, particularly on the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, trans-1-(Tert-butoxycarbonyl)-4-(34-dimethylphenyl)pyrrolidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound might be used to study enzyme interactions or as a ligand in receptor binding studies. Its structural features could make it a candidate for drug development or biochemical assays.

Medicine

In medicine, derivatives of pyrrolidine compounds are often explored for their potential therapeutic effects. This compound could be investigated for its pharmacological properties and potential as a drug candidate.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for trans-1-(Tert-butoxycarbonyl)-4-(34-dimethylphenyl)pyrrolidine-3-carboxylic acid would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

- trans-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

- trans-1-(Tert-butoxycarbonyl)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid

- cis-1-(Tert-butoxycarbonyl)-4-(34-dimethylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

Compared to similar compounds, trans-1-(Tert-butoxycarbonyl)-4-(34-dimethylphenyl)pyrrolidine-3-carboxylic acid might exhibit unique reactivity or binding properties due to the specific positioning of its functional groups. This could make it particularly valuable in certain synthetic or research applications.

Biological Activity

trans-1-(Tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid, with the CAS number 2227745-91-5 and molecular formula C19H25NO4, is an organic compound that has garnered interest due to its potential biological activities. This compound features a pyrrolidine core that is modified with a tert-butoxycarbonyl (Boc) group and a dimethylphenyl substituent, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H25NO4 |

| Molar Mass | 319.4 g/mol |

| CAS Number | 2227745-91-5 |

| Synonyms | 1,3-Pyrrolidinedicarboxylic acid, 4-(3,4-dimethylphenyl)-, 1-(1,1-dimethylethyl) ester |

The biological activity of trans-1-(tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with various biological targets. Research indicates that compounds in the pyrrolidine class can modulate neurotransmitter systems, particularly those involving glutamate receptors. This compound's analogs have been studied for their potential as NMDA receptor antagonists, which are crucial in neuropharmacology.

Pharmacological Studies

- NMDA Receptor Interaction : Studies have shown that certain derivatives of pyrrolidine compounds exhibit significant binding affinities for NMDA receptors. For instance, modifications in the side chains of these compounds can enhance selectivity and potency against specific receptor subtypes .

- Antiviral Potential : The structural features of trans-1-(tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid suggest potential applications in antiviral therapies. Similar compounds have been evaluated as intermediates in the synthesis of anti-HCV drugs .

- Anticancer Activity : Some studies indicate that pyrrolidine derivatives can enhance the efficacy of existing anticancer agents by acting on multiple pathways involved in tumor growth and metastasis. The integration of a Boc group may improve the stability and bioavailability of these compounds in therapeutic applications .

Case Study 1: NMDA Receptor Antagonism

A recent study demonstrated that certain analogs of pyrrolidine derivatives showed selective antagonistic activity at NMDA receptors with IC50 values ranging from 200 nM to several micromolar concentrations. This suggests that trans-1-(tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid could be a candidate for further development as a neuroprotective agent.

Case Study 2: Synthesis and Biological Evaluation

A comprehensive synthesis route was established for producing various stereoisomers of pyrrolidine carboxylic acids. These were subsequently evaluated for their biological activities, revealing promising results in terms of receptor binding profiles and metabolic stability .

Properties

Molecular Formula |

C18H25NO4 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

4-(3,4-dimethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C18H25NO4/c1-11-6-7-13(8-12(11)2)14-9-19(10-15(14)16(20)21)17(22)23-18(3,4)5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21) |

InChI Key |

DMCRUTZKEGHDTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.